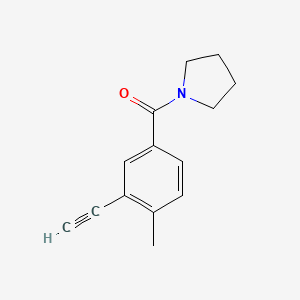

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone

Description

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone is a small organic molecule featuring a phenyl ring substituted with an ethynyl group at position 3 and a methyl group at position 2. The phenyl ring is connected to a pyrrolidin-1-yl methanone moiety, a five-membered nitrogen-containing ring. The ethynyl group introduces rigidity and linearity, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

(3-ethynyl-4-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-3-12-10-13(7-6-11(12)2)14(16)15-8-4-5-9-15/h1,6-7,10H,4-5,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVSPBUZIDXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-ethynyl-4-methylbenzaldehyde and pyrrolidine.

Formation of Intermediate: The aldehyde group of 3-ethynyl-4-methylbenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst to form an intermediate imine.

Reduction: The imine intermediate is then reduced to form the final product, (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

| Compound Name | Substituents (Phenyl Ring) | Heterocycle | Molecular Formula | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|---|

| (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone | 3-ethynyl, 4-methyl | Pyrrolidin-1-yl | C₁₄H₁₅NO | Rigidity, potential CNS activity | - |

| (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone | 3-amino, 4-(dimethylamino) | Pyrrolidin-1-yl | C₁₃H₁₉N₃O | Enhanced hydrogen bonding, solubility | |

| 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone | Chlorophenylamino, dimethylpyrrolo-pyridine | Morpholin-4-yl | C₂₁H₂₂ClN₅O | Increased polarity, kinase inhibition | |

| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone | Nitrophenyl, methylbenzoyl | Complex pyrrolidine | C₂₇H₂₆N₂O₄ | High molecular weight, steric hindrance |

- Electronic Effects: The ethynyl group in the target compound is electron-withdrawing, reducing electron density on the phenyl ring compared to amino/dimethylamino substituents in . This may decrease hydrogen-bonding capacity but improve metabolic stability.

- Polarity : Replacement of pyrrolidine with morpholine (as in ) introduces an oxygen atom, increasing polarity and aqueous solubility.

- Steric Effects : Bulky substituents (e.g., nitro and benzoyl groups in ) reduce membrane permeability but enhance target specificity.

Physicochemical and Spectroscopic Data

- IR Spectroscopy: The carbonyl stretch (C=O) in the methanone group is expected near 1675 cm⁻¹, similar to compounds in . The ethynyl C≡C stretch (~2100 cm⁻¹) would be a distinguishing feature.

- Mass Spectrometry: Molecular ion peaks for pyrrolidine-containing compounds (e.g., m/z 233 in ) suggest the target compound’s molecular ion would align with its formula (C₁₄H₁₅NO, theoretical m/z 213.12).

Biological Activity

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound characterized by its unique structural features, including an ethynyl group, a methyl-substituted phenyl ring, and a pyrrolidine moiety. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.

The synthesis of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-ethynyl-4-methylbenzaldehyde with pyrrolidine under catalytic conditions to form an imine intermediate, which is subsequently reduced to yield the final product. This synthetic route is notable for its efficiency and the ability to produce high yields of the desired compound.

Table 1: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | 3-Ethynyl-4-methylbenzaldehyde, Pyrrolidine |

| Formation of Intermediate | Reaction to form imine |

| Reduction | Reduction of imine to methanone |

The biological activity of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone is primarily attributed to its interaction with various molecular targets within biological systems. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring facilitates hydrogen bonding with polar amino acids. These interactions can modulate enzyme activity or receptor function, leading to significant biological effects.

Biological Activity

Research indicates that (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Antiproliferative Effects : In vitro assays have demonstrated the potential for this compound to inhibit cell proliferation in cancer cell lines, indicating possible applications in oncology.

Case Study: Antiproliferative Activity

A study assessing the antiproliferative effects of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone on Hela and A549 cell lines revealed an IC50 value of approximately 50 µM. This suggests moderate effectiveness in inhibiting cancer cell growth, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Comparison with Similar Compounds

The unique structural features of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone differentiate it from similar compounds such as (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone. The presence of the ethynyl group enhances its reactivity and interaction capabilities, making it a valuable candidate for drug development.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone | Ethynyl group enhances electronic properties |

| (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | Lacks ethynyl group; different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.